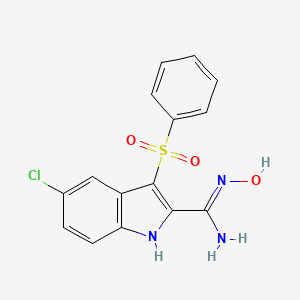
3-(benzenesulfonyl)-5-chloro-N'-hydroxy-1H-indole-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Benzenesulfonyl)-5-chloro-2H-indol-2-ylidene]-N-hydroxymethanediamine is a complex organic compound that features a benzenesulfonyl group, a chloro-substituted indole, and a hydroxymethanediamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Benzenesulfonyl)-5-chloro-2H-indol-2-ylidene]-N-hydroxymethanediamine typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride. Benzenesulfonyl chloride can be synthesized by the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Benzenesulfonyl)-5-chloro-2H-indol-2-ylidene]-N-hydroxymethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted indole compounds.
Scientific Research Applications
1-[3-(Benzenesulfonyl)-5-chloro-2H-indol-2-ylidene]-N-hydroxymethanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Benzenesulfonyl)-5-chloro-2H-indol-2-ylidene]-N-hydroxymethanediamine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The chloro-substituted indole moiety can participate in various biochemical interactions, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Benzenesulfonyl chloride: A related compound used in the synthesis of sulfonamides and sulfonate esters.
Tosyl chloride (p-toluenesulfonyl chloride): Often preferred due to its solid state at room temperature and ease of handling.
Uniqueness: 1-[3-(Benzenesulfonyl)-5-chloro-2H-indol-2-ylidene]-N-hydroxymethanediamine is unique due to its combination of a benzenesulfonyl group, a chloro-substituted indole, and a hydroxymethanediamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H12ClN3O3S |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-5-chloro-N'-hydroxy-1H-indole-2-carboximidamide |
InChI |
InChI=1S/C15H12ClN3O3S/c16-9-6-7-12-11(8-9)14(13(18-12)15(17)19-20)23(21,22)10-4-2-1-3-5-10/h1-8,18,20H,(H2,17,19) |
InChI Key |
BRNVVTBEYLDRQY-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)/C(=N/O)/N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















